
5-Pentyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pentylthiazole is an organic compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its distinct aroma, often described as nutty or roasted, making it a significant component in flavor and fragrance industries. Thiazoles, including 5-Pentylthiazole, are also recognized for their diverse biological activities, which include antimicrobial, antifungal, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentylthiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For 5-Pentylthiazole, the reaction might involve the use of pentyl bromide and thioformamide under reflux conditions .
Industrial Production Methods
In an industrial setting, the synthesis of 5-Pentylthiazole can be scaled up using continuous flow reactors to ensure consistent quality and yield. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Pentylthiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated thiazoles, nitrothiazoles.
Scientific Research Applications
5-Pentylthiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its antimicrobial properties, making it a candidate for new antibiotic development.
Medicine: Investigated for its potential antitumor activity, particularly in targeting specific cancer cell lines.
Industry: Utilized in the flavor and fragrance industry due to its distinct aroma, enhancing the sensory properties of various products
Mechanism of Action
The biological activity of 5-Pentylthiazole is primarily attributed to its ability to interact with specific molecular targets. For instance, its antimicrobial action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis. In cancer research, 5-Pentylthiazole has been shown to inhibit the activity of certain kinases involved in cell proliferation, thereby inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-4-methyl-2-pentylthiazole: Similar in structure but with different substituents, leading to variations in biological activity and aroma.
Thiazole: The parent compound, which serves as a core structure for many biologically active molecules.
Benzothiazole: Contains a fused benzene ring, exhibiting different chemical and biological properties
Uniqueness
5-Pentylthiazole stands out due to its specific pentyl group, which imparts unique aromatic properties and influences its biological activity. This makes it particularly valuable in the flavor and fragrance industry, as well as in medicinal chemistry for the development of new therapeutic agents .
Properties
CAS No. |
96693-93-5 |
|---|---|
Molecular Formula |
C8H13NS |
Molecular Weight |
155.26 g/mol |
IUPAC Name |
5-pentyl-1,3-thiazole |
InChI |
InChI=1S/C8H13NS/c1-2-3-4-5-8-6-9-7-10-8/h6-7H,2-5H2,1H3 |
InChI Key |
GSIZIOFGSQLTRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CN=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



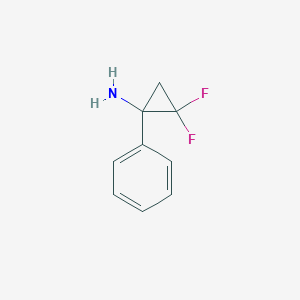
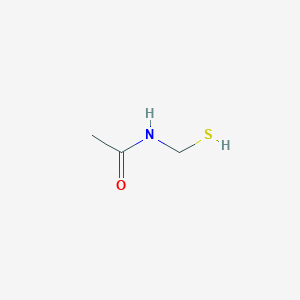

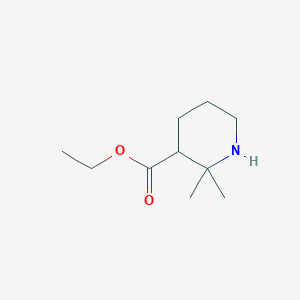
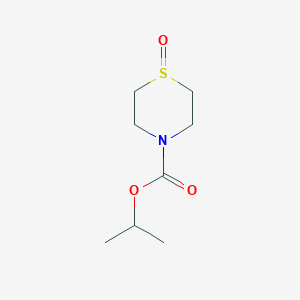
![6,7-Difluoro-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B15246231.png)
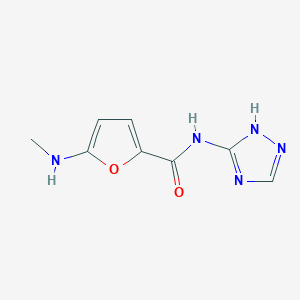

![6-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one](/img/structure/B15246244.png)
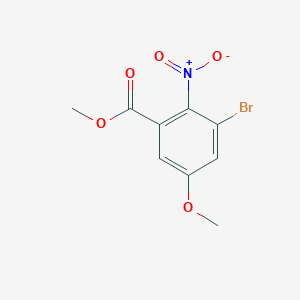

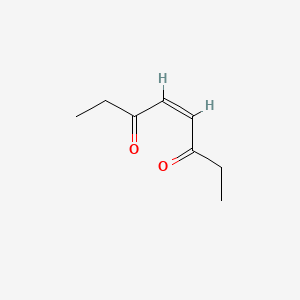
![Indolo[1,2-a]quinoxalin-6(5H)-one](/img/structure/B15246287.png)
